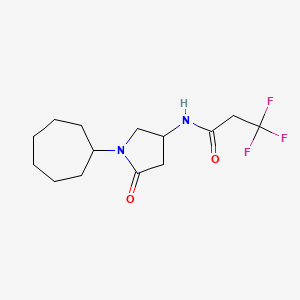![molecular formula C23H17N5O3 B6046504 3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6046504.png)
3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone, also known as NBP or 3-nitrobenzaldehyde N(4)-phenylthiosemicarbazone, is a chemical compound that has been extensively studied for its potential therapeutic applications. NBP has been found to possess a range of biological and pharmacological properties that make it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. 3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of the protein kinase C, which is involved in cell signaling and regulation.
Biochemical and physiological effects:
3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to possess a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. 3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been found to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
実験室実験の利点と制限
One of the main advantages of 3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of experimental settings. However, one limitation of 3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone is its relatively low solubility in water, which can make it difficult to work with in certain experimental systems.
将来の方向性
There are several areas of future research that could be explored with regards to 3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone. One area of interest is the development of new drug formulations that can increase the solubility and bioavailability of 3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone. Another area of interest is the exploration of 3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to investigate the molecular mechanisms underlying 3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone's biological effects, which could help to identify new targets for drug development.
合成法
3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone can be synthesized by reacting 3-nitrobenzaldehyde with N(4)-phenylthiosemicarbazide in the presence of a suitable catalyst. The reaction yields 3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone as a yellow crystalline solid with a melting point of 232-234°C.
科学的研究の応用
3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, antiviral, and antimicrobial properties. 3-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-6-phenylpyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O3/c29-22-12-5-4-11-19(22)21-14-20(17-8-2-1-3-9-17)25-23(26-21)27-24-15-16-7-6-10-18(13-16)28(30)31/h1-15,29H,(H,25,26,27)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXPUWXRFQNIGW-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-6-phenylpyrimidin-4-yl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[2-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol](/img/structure/B6046434.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6046441.png)
![N-[3-(4-bromo-2-chlorophenoxy)propyl]-1,2-ethanediamine oxalate](/img/structure/B6046457.png)
![ethyl 3-(3-methoxybenzyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B6046461.png)


![5-(3-methoxyphenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6046470.png)
![5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B6046475.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6046476.png)
![2-(2,4-dichlorophenoxy)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide](/img/structure/B6046483.png)
![N~2~-(3-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6046493.png)
![5-methyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-3-thiophenecarbohydrazide](/img/structure/B6046501.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide hydrochloride](/img/structure/B6046510.png)
![methyl 2-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6046513.png)